molecular formula C13H12ClNO3S B4698089 2-buten-1-yl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

2-buten-1-yl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Cat. No. B4698089
M. Wt: 297.76 g/mol
InChI Key: ZOYADBHONYLLTF-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-buten-1-yl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-buten-1-yl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate involves the inhibition of bacterial cell wall synthesis and disruption of fungal cell membrane integrity. This leads to the death of the microorganisms, making it an effective antimicrobial agent.
Biochemical and Physiological Effects:
2-buten-1-yl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been found to exhibit anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-buten-1-yl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and stored for long periods without significant degradation. However, its high potency can also be a limitation, as it requires careful handling and dosing to avoid toxicity.

Future Directions

There are several potential future directions for the research and development of 2-buten-1-yl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One area of interest is the development of new antimicrobial agents based on this compound. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of various inflammatory and oxidative stress-related disorders. Furthermore, the potential use of this compound in the field of agriculture for the control of plant pathogens and pests is also an area of interest.
Conclusion:
In conclusion, 2-buten-1-yl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new antimicrobial agents and treatments for various inflammatory and oxidative stress-related disorders.

Scientific Research Applications

2-buten-1-yl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This makes it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

[(E)-but-2-enyl] 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-2-3-7-18-11(16)8-15-12-9(14)5-4-6-10(12)19-13(15)17/h2-6H,7-8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYADBHONYLLTF-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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